Cas no 81616-80-0 ((2S)-2-(2-Methoxyphenyl)propanoic acid)

(2S)-2-(2-Methoxyphenyl)propanoic acid structure
81616-80-0 structure
商品名:(2S)-2-(2-Methoxyphenyl)propanoic acid
CAS番号:81616-80-0
MF:C10H12O3
メガワット:180.200483322144
CID:703634
PubChem ID:11137716

(2S)-2-(2-Methoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 2-methoxy-a-methyl-, (S)-
    • 2-(2-Methoxyphenyl)propanoic acid
    • (αS)-2-Methoxy-α-methylbenzeneacetic acid (ACI)
    • Benzeneacetic acid, 2-methoxy-α-methyl-, (S)- (ZCI)
    • (2S)-2-(2-Methoxyphenyl)propanoic acid
    • (S)-2-(2-Methoxyphenyl)propionic acid
    • (S)-2-(2 -methoxyphenyl)-propionic acid
    • 81616-80-0
    • (S)-2-(2-Methoxyphenyl)propanoic acid
    • (S)-2-(2-Methoxyphenyl)propanoicacid
    • (S)-2-[2-methoxyphenyl]propionic acid
    • MFCD20638315
    • NUSLQDOXLCYVTQ-ZETCQYMHSA-N
    • F19944
    • (S)-2-(2-methoxyphenyl)-propanoic acid
    • (S)-2(2-methoxyphenyl)propionic acid
    • 2-(S)-(2-methoxyphenyl)propionic acid
    • (S)-2-(2-methoxyphenyl)-propionic acid
    • SCHEMBL7885098
    • EN300-6505709
    • インチ: 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1
    • InChIKey: NUSLQDOXLCYVTQ-ZETCQYMHSA-N
    • ほほえんだ: [C@@H](C1C=CC=CC=1OC)(C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 180.078644241g/mol
  • どういたいしつりょう: 180.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 46.5Ų

(2S)-2-(2-Methoxyphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505709-0.5g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.5g
$1357.0 2023-05-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40160-10g
(S)-2(2-methoxyphenyl)propionic acid
81616-80-0 97%
10g
¥7600.0 2022-04-27
Aaron
AR00L6SV-1g
(2S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 97%
1g
$322.00 2025-02-12
A2B Chem LLC
AJ87491-250mg
(S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 97%
250mg
$121.00 2024-04-19
1PlusChem
1P00L6KJ-250mg
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0 97%
250mg
$132.00 2024-04-21
Enamine
EN300-6505709-2.5g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
2.5g
$2771.0 2023-05-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40160-5g
(S)-2(2-methoxyphenyl)propionic acid
81616-80-0 97%
5g
¥5070.0 2022-04-27
Enamine
EN300-6505709-0.1g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.1g
$1244.0 2023-05-31
A2B Chem LLC
AJ87491-100mg
(S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 97%
100mg
$72.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743096-100mg
(s)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 98%
100mg
¥512.00 2024-07-28

(2S)-2-(2-Methoxyphenyl)propanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water
リファレンス
Enantioselective hydrolysis of various racemic α-substituted arylacetonitriles using Rhodococcus sp. CGMCC 0497
Wu, Zhong-Liu; et al, Tetrahedron: Asymmetry, 2001, 12(23), 3305-3312

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, rt
2.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Water ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
リファレンス
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 15 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, rt
3.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Water ;  5 min, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
リファレンス
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation of chiral N-acyloxazolidinones and analogs as drug intermediates
, France, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bis(trimethylsilyl)amide
2.1 -
リファレンス
Preparation of chiral N-acyloxazolidinones and analogs as drug intermediates
, France, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, rt; 4 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 15 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 1 h, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Water ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
リファレンス
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  2767121-64-0 Solvents: 2,2,2-Trifluoroethanol ;  30 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen Solvents: Isopropanol ;  24 h, 50 atm, 35 °C
リファレンス
Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing
Yu, Jianfei; et al, Organic Letters, 2022, 24(14), 2744-2749

(2S)-2-(2-Methoxyphenyl)propanoic acid Raw materials

(2S)-2-(2-Methoxyphenyl)propanoic acid Preparation Products

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